![molecular formula C13H21NO6 B13616051 rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis](/img/structure/B13616051.png)
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis is a complex organic compound that features a piperidine ring substituted with tert-butoxycarbonyl and methoxycarbonyl groups
Métodos De Preparación
. The specific reaction conditions and reagents used in the synthesis can vary, but common methods include the use of tert-butyl esters and appropriate catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butoxycarbonyl group is known for its unique reactivity pattern, which can influence the types of reactions the compound undergoes . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it can be used in the development of pharmaceuticals and as a tool for studying biological processes. The unique structural properties of the compound make it valuable for various industrial applications, including the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can influence the compound’s reactivity and interactions with other molecules, which can affect its biological activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis can be compared with other similar compounds that feature piperidine rings and similar substituents. Some similar compounds include those with different protecting groups or variations in the substitution pattern on the piperidine ring. The unique reactivity and structural properties of this compound make it distinct from these other compounds, offering specific advantages in certain applications .
Propiedades
Fórmula molecular |
C13H21NO6 |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
(3S,4S)-3-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-5-8(10(15)16)9(7-14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m0/s1 |
Clave InChI |
HFUXBOSHCXIUCT-DTWKUNHWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)C(=O)OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




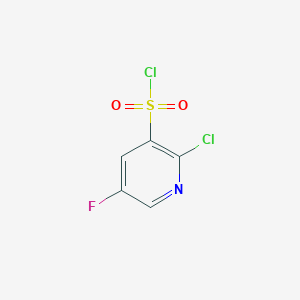
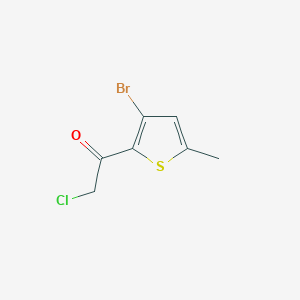
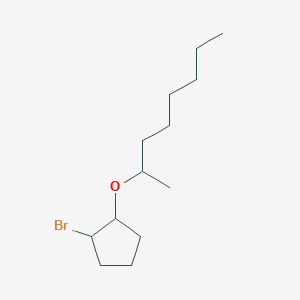





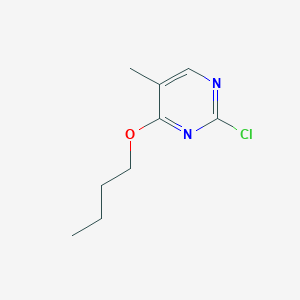
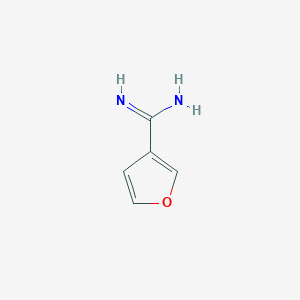
![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine](/img/structure/B13616037.png)

